methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate
Overview
Description
Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate is a compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compound, which is then subjected to further reactions to obtain the final product. The synthetic route may involve the following steps:
Preparation of Intermediate: The initial step involves the reaction of a suitable starting material with morpholine to introduce the morpholin-4-yl group.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamido group.
Esterification: The final step involves the esterification of the compound to obtain the methyl ester.
The reaction conditions for each step may vary, but typically involve the use of solvents such as dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)butanoate: This compound has a similar structure but with a butanoate ester group instead of a propanoate ester group.
Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)pentanoate: This compound has a pentanoate ester group, which may result in different chemical and pharmacological properties.
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12(19)17-15(16(20)21-2)11-13-3-5-14(6-4-13)18-7-9-22-10-8-18/h3-6,15H,7-11H2,1-2H3,(H,17,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASYLQXBOISREB-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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